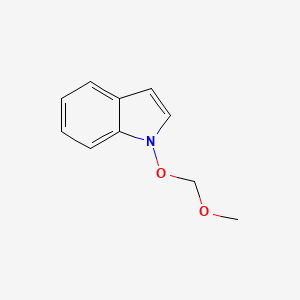

1H-Indole, 1-(methoxymethoxy)-

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethoxy)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-13-11-7-6-9-4-2-3-5-10(9)11/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBMVYDOTSDBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCON1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451654 | |

| Record name | 1H-Indole, 1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144219-54-5 | |

| Record name | 1H-Indole, 1-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole, 1 Methoxymethoxy and Its Derivatives

N-Alkylation and Protecting Group Installation Protocols for Indole (B1671886) Nitrogen

The introduction of the MOM group onto the indole nitrogen is a fundamental step in many synthetic strategies involving indoles. This transformation is typically achieved through N-alkylation, and various protocols have been developed to effect this protection efficiently. These methods can be broadly categorized into direct N1-methoxymethoxylation of indoles and convergent syntheses from 1-hydroxyindole (B3061041) precursors.

Direct N1-Methoxymethoxylation of Indoles

The most straightforward approach to synthesizing 1-MOM-indole involves the direct N-alkylation of the indole ring with a methoxymethylating agent. This method typically requires the deprotonation of the indole nitrogen with a base to form the corresponding indolide anion, which then acts as a nucleophile.

Commonly employed bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and various alkoxides. The choice of base and solvent can significantly influence the reaction's efficiency and yield. For instance, the use of a strong base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a widely adopted procedure.

The alkylating agent is typically chloromethyl methyl ether (MOM-Cl), a reactive and readily available reagent. The reaction proceeds via an SN2 mechanism, where the indolide anion displaces the chloride from MOM-Cl to furnish the desired 1-MOM-indole.

| Indole Substrate | Base | Solvent | Alkylating Agent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | NaH | DMF | MOM-Cl | High | google.com |

| 5-Fluoro-6-chloroindole | KOH | DMF | N-Boc-2-methylaziridine | 82 | researchgate.net |

| Substituted Indoles | K2CO3 | [bmim][BF4]/Acetonitrile | Alkyl Halides | Good | researchgate.net |

While effective, this direct approach can sometimes be complicated by the reactivity of the indole nucleus, particularly at the C3 position, which can compete in the alkylation reaction. Therefore, careful control of reaction conditions is crucial to ensure selective N1-alkylation.

Convergent Syntheses from 1-Hydroxyindole Precursors

An alternative strategy for the synthesis of 1-MOM-indoles involves a convergent approach starting from 1-hydroxyindole precursors. researchgate.net This method offers a pathway to these compounds that can be advantageous in certain synthetic contexts, especially when dealing with complex or sensitive indole substrates.

The synthesis begins with the preparation of a 1-hydroxyindole derivative. These precursors can be synthesized through various methods, including the reduction of 2-nitrophenylacetic acids or related compounds. Once the 1-hydroxyindole is obtained, it can be O-alkylated with a suitable methoxymethylating agent. researchgate.net

This O-alkylation is typically carried out under basic conditions, similar to the direct N-alkylation of indoles. A base is used to deprotonate the hydroxyl group, forming an alkoxide that subsequently reacts with an electrophile like MOM-Cl. This two-step sequence, involving the initial formation of the N-O bond followed by O-alkylation, provides a reliable route to 1-MOM-indoles and their derivatives. nih.gov

This convergent approach can be particularly useful for the synthesis of 1-alkoxyindoles with diverse substitution patterns, as the 1-hydroxyindole intermediate can be functionalized prior to the introduction of the MOM group. nih.govresearchgate.net

Regioselective Functionalization Strategies for the Indole Core

The presence of the MOM group on the indole nitrogen significantly influences the regioselectivity of subsequent functionalization reactions. By protecting the nitrogen, the MOM group directs electrophilic and metalation reactions to specific positions on the indole core, enabling the synthesis of a wide array of substituted indole derivatives.

Directed ortho-Metalation and Organolithium-Mediated Functionalization at C2

The MOM group is a well-established directed metalation group (DMG). In the context of 1-MOM-indole, this property allows for the regioselective deprotonation of the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi).

The lithium atom of the organolithium reagent coordinates to the oxygen atoms of the MOM group, directing the deprotonation to the adjacent C2 position. This generates a 2-lithio-1-MOM-indole species, which is a powerful nucleophile. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C2 position with high regioselectivity.

| Electrophile | Functional Group Introduced at C2 |

|---|---|

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

| Carbon dioxide | Carboxylic acid |

| Iodine | Iodo |

| Silyl chlorides | Silyl |

This directed ortho-metalation strategy provides a reliable and versatile method for the synthesis of 2-substituted indoles, which are important building blocks in medicinal chemistry and materials science.

Remote Functionalization and Directed Substitutions at C3, C4, and C7

While the MOM group primarily directs functionalization to the C2 position, strategies have also been developed for the regioselective substitution at other positions of the 1-MOM-indole core.

C3-Functionalization: Although the C2 position is the most acidic site in 1-MOM-indole, functionalization at the C3 position can be achieved through various methods. One common approach involves electrophilic substitution reactions. While the N1-protection reduces the nucleophilicity of the indole ring, strong electrophiles can still react at the C3 position. For example, Vilsmeier-Haack formylation or Friedel-Crafts acylation can introduce formyl or acyl groups at C3.

C4- and C7-Functionalization: Accessing the C4 and C7 positions of the indole ring often requires more elaborate strategies. One approach involves the use of substrates that are pre-functionalized with a directing group at a position that can facilitate lithiation at C4 or C7. Alternatively, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed using appropriately halogenated 1-MOM-indole precursors. For instance, a 4-bromo-1-MOM-indole can be coupled with a boronic acid to introduce a new substituent at the C4 position.

One-Pot and Cascade Synthetic Sequences Involving 1-MOM-Indole Intermediates

The stability and predictable reactivity of 1-MOM-indole make it an ideal intermediate for one-pot and cascade synthetic sequences. These strategies offer significant advantages in terms of efficiency and atom economy by minimizing the number of purification steps and reducing waste.

One-pot procedures often involve the in-situ generation of a reactive intermediate from 1-MOM-indole, which then undergoes further transformations without isolation. For example, a one-pot sequence could involve the C2-lithiation of 1-MOM-indole followed by the addition of two different electrophiles sequentially.

Cascade reactions, on the other hand, involve a series of intramolecular transformations that are triggered by a single event. The 1-MOM-indole framework can be designed to undergo a cascade of cyclizations or rearrangements upon treatment with a specific reagent, leading to the rapid construction of complex polycyclic indole derivatives. For instance, a suitably substituted 1-MOM-indole could undergo a domino reaction involving an initial intramolecular Heck reaction followed by a subsequent cyclization. nih.gov

These advanced synthetic strategies, which leverage the unique properties of the MOM-protected indole, have enabled the efficient synthesis of a wide range of complex indole-containing molecules with important biological activities and material properties. researchgate.netnih.gov

Sustainable and Efficient Synthetic Approaches to MOM-Indole Systems

The development of synthetic methodologies that are both sustainable and efficient is a paramount goal in modern organic chemistry. For the synthesis of 1-(methoxymethoxy)-1H-indole (MOM-indole) and its derivatives, researchers have increasingly focused on strategies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and catalysts. These approaches, including one-pot reactions, novel catalytic systems, and the use of green solvents, represent a significant advance over classical methods.

Another cornerstone of sustainable synthesis is the use of green catalysts and reaction conditions. Research into the synthesis of indole derivatives has explored the use of recyclable, biodegradable catalysts. For instance, a bioglycerol-based carbon sulfonic acid catalyst has been effectively used for the synthesis of diindolylmethane derivatives under solvent-free conditions at room temperature, achieving excellent yields in very short reaction times. nih.gov While not directly applied to MOM-indoles, this methodology highlights the potential of solid acid catalysts in creating more sustainable processes. Similarly, enzymatic catalysis, a hallmark of green chemistry, has been employed in the synthesis of 1-methoxy-1H-indole derivatives using an enzyme from Brassicaceae, demonstrating the feasibility of biocatalysis in this area. clockss.org

The choice of solvent is also critical for sustainability. An innovative two-step reaction to assemble the indole core from readily available starting materials has been developed using ethanol (B145695) as a benign solvent and avoiding any metal catalyst. rsc.orgrug.nl This multicomponent reaction approach underscores the move away from hazardous and halogenated hydrocarbon solvents often used in traditional indole syntheses. rug.nl

For the specific introduction of the methoxymethyl (MOM) protecting group, efficient catalytic methods have been developed to replace traditional protocols that may use hazardous reagents. An efficient protocol for the synthesis of MOM ethers from alcohols utilizes zirconium(IV) chloride (ZrCl₄) as a catalyst. researchgate.net This method allows for the reaction of alcohols with formaldehyde (B43269) dimethyl acetal (B89532) under solvent-free conditions at room temperature, demonstrating high efficiency. researchgate.net Furthermore, methods for the in situ generation of chloromethyl methyl ether (MOMCl) have been devised to avoid handling the commercial reagent, which is regulated due to its carcinogenic properties. google.com One such method uses trifluoromethanesulfonic acid or perchloric acid to catalyze the reaction between an acid chloride and dimethoxymethane, with the resulting MOMCl being used directly to protect hydroxyl groups. google.com

The following table summarizes the findings for an efficient one-pot synthesis of 1-alkoxyindole derivatives, which is applicable to MOM-indole systems.

| Entry | R¹ | R² | Base | Time (h) | Yield (%) |

| 1 | Me | Me | DBU | 1 | 43 |

| 2 | Et | Et | DBU | 1 | 45 |

| 3 | Me | Me | K₂CO₃ | 2 | 35 |

| 4 | Me | Me | Cs₂CO₃ | 2 | 39 |

Table based on the one-pot synthesis of methyl 4-chloro-1-alkoxy-3-(alkoxymethyl)-1H-indole-2-carboxylates. Conditions: SnCl₂·2H₂O (3.3 eq), R¹OH (2.0 eq), 40 °C; then Base (10 eq), R²Y (2.0 eq), 25 °C. Data sourced from a study on one-pot synthesis of multisubstituted 1-alkoxyindoles. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 1h Indole, 1 Methoxymethoxy

Electrophilic Aromatic Substitution Reactions and Their Regioselectivity on the Indole (B1671886) Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The primary site of electrophilic attack is the C3 position, which possesses the highest electron density. The N1-MOM group, being electron-donating, further enhances the nucleophilicity of the indole ring, generally without altering the inherent regioselectivity for the C3 position. nih.gov Deuteration studies have confirmed that N-protected indoles, including those with MOM groups, are highly nucleophilic at their 3-position. nih.gov

The mechanism of EAS on 1H-Indole, 1-(methoxymethoxy)- follows the classical addition-elimination pathway. An electrophile attacks the π-electron system, preferentially at C3, to form a resonance-stabilized cationic intermediate known as an arenium ion. uomustansiriyah.edu.iq Subsequent deprotonation restores the aromaticity of the pyrrole (B145914) ring, yielding the C3-substituted product. uomustansiriyah.edu.iq

However, the regioselectivity can be altered under specific conditions. In strongly acidic environments, the indole C3 position can be protonated. This protonation effectively shields the C3 position from further electrophilic attack, redirecting incoming electrophiles to other positions on the benzene (B151609) ring, such as C5. nih.gov The presence of substituents on the benzene portion of the indole can also modulate the regioselectivity of these reactions. nih.gov For instance, the presence of an electron-withdrawing ester group has been shown to influence the outcome of oxidative arylation reactions. nih.gov

| Reaction | Electrophile/Reagents | Major Product | Reference |

|---|---|---|---|

| Deuteration | D+ source | C3-Deuterated indole | nih.gov |

| Prenylation | Prenyl bromide / AgBF4 | C3-Prenylated indole | molaid.com |

| Chlorosulfonation | ClSO3H (neat) | C5-Chlorosulfonated indole (via C3 protonation) | nih.gov |

Nucleophilic Reactions and Addition-Elimination Processes

While the indole ring itself is electron-rich and typically undergoes electrophilic substitution, the introduction of specific activating groups can render it susceptible to nucleophilic attack. In derivatives of 1H-Indole, 1-(methoxymethoxy)-, such as those bearing a strong electron-withdrawing group like a carbaldehyde at the C3 position (e.g., 1-methoxyindole-3-carbaldehyde), the C2 position becomes electrophilic. scispace.compsu.edu This activation facilitates nucleophilic substitution reactions at the C2 position, proceeding through an addition-elimination mechanism. psu.edu

A variety of nucleophiles, including those centered on oxygen, sulfur, nitrogen, and carbon, have been shown to react regioselectively at the C2 position of these activated indole substrates. scispace.compsu.edu The reaction is believed to proceed via the initial nucleophilic attack at C2, leading to an intermediate which then eliminates the N1-methoxy group (in the case of 1-methoxyindole (B1630564) derivatives) to afford the 2-substituted indole. psu.edu For N-MOM indoles, the stability of the MOM group means it typically remains intact while substitution occurs at the activated C2 position.

The scope of this reactivity is broad. For example, potent nucleophiles like sodium thiomethoxide (NaSMe) and sodium methoxide (B1231860) (NaOMe) react efficiently to yield the corresponding 2-thioether and 2-methoxy indoles, respectively. scispace.com Carbon-based nucleophiles, such as dimethyl malonate, and nitrogen-based nucleophiles, including piperidine, pyrrole, and indole itself, also participate successfully in these transformations. scispace.compsu.edu

| Nucleophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Sulfur-centered (e.g., MeS-) | NaSMe in MeOH | 2-(Methylthio)indole derivative | scispace.compsu.edu |

| Oxygen-centered (e.g., MeO-, EtO-) | NaOMe in MeOH, NaOEt in EtOH | 2-Alkoxyindole derivative | scispace.com |

| Nitrogen-centered (e.g., Piperidine) | Piperidine | 2-(Piperidin-1-yl)indole derivative | psu.edu |

| Carbon-centered (e.g., Dimethyl malonate) | Dimethyl malonate, NaOMe in MeOH | 2-(Dimethoxycarbonyl)methyl-indole derivative | scispace.com |

Transition Metal-Catalyzed Transformations and Annulation Reactions

1H-Indole, 1-(methoxymethoxy)- is a versatile substrate in transition metal-catalyzed reactions, which provide powerful methods for C-C and C-heteroatom bond formation. chemie-brunschwig.ch These reactions often involve the direct functionalization of C-H bonds, offering an efficient alternative to traditional multi-step syntheses. mdpi.com

Palladium-catalyzed reactions are prominent in this area. For instance, the oxidative arylation of N-MOM-indoles with arenes can be achieved, leading to the formation of 2-arylindoles. nih.gov The mechanism is thought to proceed via an electrophilic palladation of the indole, though the precise pathway can be influenced by the reaction medium's acidity and substituents on the indole ring. nih.gov

Rhodium and Copper catalysts are employed in annulation and rearrangement reactions. For example, Rh(III)-catalyzed C-H activation and annulation of N-protected indoles with alkynes can construct complex indole-fused polycycles. nih.gov These reactions typically proceed through the formation of a rhodacycle intermediate, followed by migratory insertion of the alkyne and subsequent cyclization. nih.gov Similarly, [3+2] annulation reactions between indoles and oxyallyl cations, generated in situ, can be used to construct bicyclic indole structures containing challenging vicinal quaternary centers. nih.gov

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Pd(OAc)2 | Oxidative Arylation | 2-Arylindole | nih.gov |

| [RhCp*Cl2]2 / AgSbF6 | C-H Activation / Annulation | Indole-fused diazepine | nih.gov |

| Cu(I) or Pd(0) | Stille Coupling | 2-Phenylindole derivative | nii.ac.jp |

| Rh(III) catalyst | [5+2] Annulation | Indole-fused seven-membered ring | nih.gov |

Methoxymethoxy Group Deprotection Strategies and Mechanistic Pathways

The methoxymethyl (MOM) group is a widely used protecting group for alcohols, phenols, and the indole nitrogen due to its general stability. wikipedia.org Its removal, or deprotection, is a critical step in multi-step syntheses and is most commonly achieved under acidic conditions.

The cleavage of the MOM ether is an acetal (B89532) hydrolysis reaction. The mechanism involves protonation of the ether oxygen atom by an acid, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the unprotected N-H indole. This cation is then captured by a nucleophile, such as water.

A variety of acidic conditions have been developed for MOM deprotection, ranging from strong mineral acids to solid-supported Lewis acids.

Strong Brønsted Acids : A common method involves using strong acids like hydrochloric acid (HCl) in a solvent mixture such as tetrahydrofuran (B95107) (THF) and water. wikipedia.org Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is another effective system. acs.org However, these harsh conditions can sometimes lead to the decomposition of sensitive substrates. nih.gov

Lewis Acids and Solid Acids : Milder conditions have been developed using Lewis acids. Zinc bromide (ZnBr2) in the presence of a thiol like n-propanethiol (n-PrSH) can rapidly and selectively cleave MOM ethers. researchgate.net Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or montmorillonite (B579905) K10 clay, offer the advantage of simple workup and are effective for the deprotection of phenolic MOM ethers. mdma.chorganic-chemistry.org

The MOM group is characteristically stable to a wide range of basic conditions. organic-chemistry.org Direct base-mediated deprotection is not a standard or feasible pathway. Instead of deprotection, the presence of a base often facilitates competitive reactions at other sites on the 1H-Indole, 1-(methoxymethoxy)- molecule.

One of the most significant base-mediated reactions is lithiation. Treatment of N-MOM-indole with a strong base like n-butyllithium (n-BuLi) does not cleave the protecting group but instead selectively removes the proton at the C2 position. researchgate.net The resulting 2-lithio species is a powerful nucleophile that can react with a variety of electrophiles (e.g., iodine, alkyl halides), providing a route to C2-functionalized indoles. nii.ac.jpresearchgate.net The N-MOM group is thought to stabilize the lithiated intermediate through coordination. researchgate.net

Similarly, in activated systems like 1-methoxyindole-3-carbaldehyde, bases such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) promote nucleophilic substitution at the C2 position rather than attacking the N1-alkoxy group. scispace.compsu.edu Therefore, under basic conditions, the N-MOM group acts as a stable directing group, enabling functionalization at other positions while the indole nitrogen remains protected.

Rearrangement Reactions and Intermolecular/Intramolecular Transformations

Derivatives of 1H-Indole, 1-(methoxymethoxy)- can undergo several types of rearrangement reactions, often triggered by catalysts, heat, or light, leading to significant structural reorganization. These transformations provide access to diverse molecular scaffolds that would be difficult to synthesize through other means.

One notable class of reactions involves catalyst-controlled rearrangements of onium ylides. nih.govchemrxiv.org For example, using a model substrate like 3-(methoxymethyl)-1-tosyl-1H-indole, different catalysts can direct the reaction with a diazoester towards either a nih.govontosight.ai-rearrangement (Sommelet-Hauser type) or a ontosight.aiclockss.org-sigmatropic rearrangement. nih.govchemrxiv.org These regiodivergent pathways are mechanistically distinct, with copper catalysts favoring the nih.govontosight.ai-shift and rhodium catalysts promoting the ontosight.aiclockss.org-rearrangement, which generates a dearomatized indoline (B122111) product. nih.gov

Claisen-type rearrangements have also been observed. In one instance, a proposed mechanism for the formation of a 2-oxindole involves the initial formation of a C2-alkoxyindole intermediate, which then undergoes a Claisen rearrangement followed by the loss of a formyl group. scispace.com

Furthermore, the 1-alkoxy group itself can participate in rearrangements. Studies on related 1-alkoxyindoles have shown that photo or thermal reactions can induce the migration of the alkoxy group from the N1 position to the C3 or C6 positions of the indole nucleus. nii.ac.jp These intermolecular or intramolecular transformations highlight the dynamic nature of the N-O bond in the indole system under specific energetic conditions.

Compound Reference Table

| Compound Name | Role/Context |

|---|---|

| 1H-Indole, 1-(methoxymethoxy)- | Primary subject of the article |

| 1-Methoxyindole-3-carbaldehyde | Substrate for nucleophilic substitution |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Substrate for nucleophilic substitution |

| 3-(Methoxymethyl)-1-tosyl-1H-indole | Substrate for rearrangement reactions |

| Sodium thiomethoxide (NaSMe) | Sulfur-centered nucleophile |

| Sodium methoxide (NaOMe) | Oxygen-centered nucleophile |

| Dimethyl malonate | Carbon-centered nucleophile |

| Piperidine | Nitrogen-centered nucleophile |

| Palladium(II) acetate (B1210297) (Pd(OAc)2) | Catalyst for oxidative arylation |

| Trifluoroacetic acid (TFA) | Reagent for acid-catalyzed deprotection |

| n-Butyllithium (n-BuLi) | Base for lithiation at C2 |

| Diazoester | Reagent for ylide formation |

| 2-Oxindole | Product of a rearrangement reaction |

Advanced Synthetic Applications of 1h Indole, 1 Methoxymethoxy As a Versatile Building Block

Construction of Architecturally Complex Indole-Based Scaffolds

The protection of the indole (B1671886) nitrogen as a MOM ether is a critical strategy for the regioselective functionalization of the indole core, enabling the synthesis of intricate scaffolds. This approach prevents unwanted side reactions involving the acidic N-H proton and directs reactivity towards the carbon framework of the heterocycle.

The strategic use of 1-(methoxymethoxy)indole is instrumental in the assembly of polycyclic systems where the indole nucleus is fused to other ring structures. The MOM group ensures that the indole nitrogen remains unreactive during key bond-forming events. One powerful strategy involves the intramolecular cyclization of substituents appended to the N-MOM-indole core. For instance, a side chain attached at the C2 or C3 position can be designed to undergo a subsequent ring-closing reaction.

Dearomatizing cyclization reactions represent a powerful method for accessing novel N-fused polycyclic indolines from N-substituted indoles. rwth-aachen.de In processes catalyzed by acids, an amine or other nucleophile tethered to the N-acyl group can attack the electron-rich C2 position of the indole, leading to complex tetracyclic indoline (B122111) structures. rwth-aachen.de By analogy, an N-MOM-indole derivative bearing an appropriate electrophilic trap on a side chain could be induced to cyclize, forming new fused ring systems after subsequent chemical manipulations. This approach provides a pathway to diverse polycyclic scaffolds that are frequently found in alkaloid natural products. rwth-aachen.de

The N-MOM protecting group is highly effective for directing the selective functionalization of the indole ring to produce a variety of carbonyl-containing compounds. A primary method involves the deprotonation of the C2 position with a strong base, such as n-butyllithium, to form a 2-lithio species. This potent nucleophile can then react with a range of electrophiles.

Indole Carboxylates: Quenching the 2-lithio-1-(methoxymethoxy)indole with carbon dioxide (CO2) followed by an acidic workup yields the corresponding indole-2-carboxylic acid.

Indole Ketones: Reaction with aldehydes produces secondary alcohols, which can be subsequently oxidized to afford 2-acylindoles. Palladium-catalyzed carbonylation reactions of halide compounds are also a key method for synthesizing indole ketones. nih.gov

Indole Esters: Treatment with chloroformates provides a direct route to indole-2-carboxylates. Furthermore, palladium-catalyzed C-H alkoxycarbonylation of N-protected indoles serves as a direct method to install ester functionalities, typically at the C3 position. researchgate.net

These functionalized indoles are valuable precursors for further synthetic elaborations. For example, indole carboxylates can be converted into amides, which can then participate in cyclization reactions to form more complex heterocyclic systems.

Table 1: Selected Functionalization Reactions of 1-(methoxymethoxy)indole

| Target Compound | Position Functionalized | Key Reagents | Reaction Type |

| Indole-2-carboxylic acid | C2 | 1. n-BuLi; 2. CO2; 3. H+ | Lithiation-Carboxylation |

| Indole-2-ketone | C2 | 1. n-BuLi; 2. R-CHO; 3. [Ox] | Lithiation-Addition-Oxidation |

| Indole-2-carboxylate | C2 | 1. n-BuLi; 2. ClCO2R | Lithiation-Acylation |

| Indole-3-carboxylate | C3 | CO, ROH, Pd catalyst | C-H Alkoxycarbonylation |

Bis-indole and oligomeric indole structures are prominent motifs in numerous biologically active natural products. chim.itjchemlett.comnih.gov The synthesis of these compounds often involves the coupling of two or more indole units. The use of 1-(methoxymethoxy)indole is advantageous in these syntheses to prevent N-alkylation or other side reactions.

A common method for synthesizing bis(indolyl)methanes is the electrophilic substitution reaction between two equivalents of an indole and an aldehyde or ketone, often under acidic conditions. mdpi.com Using N-MOM-indole directs this reaction exclusively to the nucleophilic C3 position, yielding 3,3'-bis(indolyl)methane derivatives.

For the construction of indole oligomers with defined connectivity, iterative synthesis methods are employed. nih.gov A powerful modern approach involves a sequence of regioselective C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction. nih.gov In such a sequence, protecting the indole nitrogen with a group like MOM is crucial for achieving high selectivity in the C-H activation and coupling steps, allowing for the controlled, unidirectional growth of the oligomer chain. nih.gov These synthetic oligomers are valuable for studying the structure-property relationships of complex biomaterials like eumelanin. nih.gov

Precursors for the Synthesis of Novel Nitrogen-Containing Heterocycles Fused with Indole

Functionalized 1-(methoxymethoxy)indole derivatives are key starting materials for building novel heterocyclic rings onto the indole framework. The MOM group ensures that the indole nitrogen does not interfere with the cyclization chemistry, which typically involves substituents at the C2 and C3 positions. For example, an N-MOM-indole bearing an amine at C2 and a carboxylic acid derivative at C3 can be cyclized to form a pyridazino[4,5-b]indole core.

Multicomponent reactions (MCRs) offer an efficient pathway for the modular assembly of indole-fused heterocycles. nih.govrsc.org These reactions can rapidly generate molecular complexity from simple starting materials in a single step. nih.govsemanticscholar.org N-MOM-indole can serve as the indole component in such MCRs, allowing for the construction of fused seven-membered rings like indole-fused oxadiazepines and thiadiazepines. nih.govrsc.org The inertness of the N-MOM group is critical for guiding the assembly process and preventing competing reaction pathways.

Another innovative approach utilizes unstable intermediates derived from N-alkoxyindoles. For instance, an unstable 3-(isothiocyanatomethyl)-1-methoxy-1H-indole, generated in situ, can react with various nucleophilic heterocyclic compounds like pyrazole (B372694) or triazole to form novel indole derivatives bearing a heterocyclic moiety at the C3-methyl position. clockss.org This strategy highlights the utility of N-alkoxyindoles as precursors to reactive species for constructing complex heterocyclic systems. clockss.org

Utility in Formal and Total Synthesis of Natural Product Analogues and Designed Scaffolds

The protection of the indole nitrogen with a MOM group is a frequently employed tactic in the formal and total synthesis of complex natural products and their analogues. nih.gov The indole moiety is a core component of thousands of alkaloids, and synthetic access to these molecules often requires careful management of reactive sites. nih.govrsc.org

In multi-step syntheses, the MOM group serves to mask the reactivity of the indole N-H. This allows for chemical transformations to be performed on other parts of the molecule without interference. For example, in the synthesis of alkaloids containing the hexahydropyrrolo[2,3-b]indole (HPI) core, N-protection is essential for controlling the outcome of key bond-forming reactions, such as alkylations or cyclizations, used to construct the intricate polycyclic system. ub.edu

The utility of the MOM group is exemplified in strategies that build complexity from simpler indole precursors. For instance, a synthetic route towards an indole-based chalcone (B49325) analogue might involve the C2-arylation of an N-MOM-indole-5-carbaldehyde. nih.gov The MOM group ensures that the nitrogen is protected during the palladium-catalyzed C-H activation/arylation step. The aldehyde can then undergo an aldol (B89426) condensation to build the chalcone backbone, with the MOM group being removed in a final step to furnish the natural product analogue. nih.gov This strategic use of protection and deprotection is a cornerstone of modern synthetic efforts toward creating novel and medicinally relevant indole-based molecules. mdpi.com

Computational and Theoretical Investigations of 1h Indole, 1 Methoxymethoxy Systems

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms, the distribution of electrons, and the relative energies of different spatial orientations.

Table 1: Hypothetical Optimized Geometric Parameters for 1H-Indole, 1-(methoxymethoxy)-

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | N1 | C2 | Value | ||

| Bond Length | C2 | C3 | Value | ||

| Bond Angle | C2 | N1 | C8 | Value | |

| Dihedral Angle | C8 | N1 | C9 | C4 | Value |

Electronic Structure: Once the geometry is optimized, various electronic properties can be calculated. These include the molecular orbital energies, the distribution of electron density, and the molecular electrostatic potential. The electronic structure is key to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Conformational Analysis: The methoxymethoxy group attached to the indole (B1671886) nitrogen introduces conformational flexibility. Different spatial arrangements, or conformers, can exist due to rotation around single bonds. Computational methods can be used to identify the different stable conformers and to calculate their relative energies. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state determine the rate of the reaction. Computational methods can be used to locate and characterize these fleeting structures, providing insights that are often difficult to obtain experimentally.

For 1H-Indole, 1-(methoxymethoxy)-, computational modeling could be used to explore various reactions, such as electrophilic aromatic substitution, which is a common reaction for indole derivatives. By calculating the energies of the transition states for substitution at different positions on the indole ring, the preferred reaction pathway and the resulting regioselectivity could be predicted. While specific studies on this molecule are lacking, the general approach would involve the computational steps outlined in Table 2.

Table 2: General Workflow for Computational Elucidation of Reaction Mechanisms

| Step | Description |

| 1. Geometry Optimization | Optimize the structures of reactants, products, and any intermediates. |

| 2. Transition State Search | Locate the transition state structure connecting reactants and products. |

| 3. Frequency Calculation | Confirm the nature of the stationary points (reactants, products, and transition states) and calculate zero-point vibrational energies. |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Confirm that the transition state connects the correct reactants and products. |

| 5. Energy Profile Construction | Plot the relative energies of all species along the reaction coordinate to visualize the reaction pathway and determine activation energies. |

Analysis of Reactivity and Regioselectivity through Frontier Molecular Orbital Theory and Related Principles

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and regioselectivity of chemical reactions. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO is the innermost orbital that is empty of electrons and relates to the molecule's ability to act as an electrophile or electron acceptor. taylorandfrancis.comyoutube.com The energy and spatial distribution of these orbitals can provide significant insights into where and how a reaction is likely to occur.

For 1H-Indole, 1-(methoxymethoxy)-, the distribution of the HOMO would indicate the most nucleophilic sites, which are the positions most likely to be attacked by an electrophile. Conversely, the distribution of the LUMO would indicate the most electrophilic sites. By analyzing the coefficients of the atomic orbitals that contribute to the HOMO and LUMO, the regioselectivity of reactions can be predicted. A hypothetical representation of FMO data is shown in Table 3.

Table 3: Hypothetical Frontier Molecular Orbital Properties of 1H-Indole, 1-(methoxymethoxy)-

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | Value | e.g., C3, C2, N1 |

| LUMO | Value | e.g., C4, C5, C6, C7, C8, C9 |

| HOMO-LUMO Gap | Value |

Quantitative Structure-Reactivity Relationships and Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of a series of compounds based on their chemical structure. ijpsi.orgnih.gov These models work by establishing a mathematical relationship between a set of calculated molecular descriptors and an observed property.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Once a statistically significant relationship is established for a training set of molecules with known properties, the model can be used to predict the properties of new, untested compounds.

While no specific QSRR or QSAR models for 1H-Indole, 1-(methoxymethoxy)- have been identified in the literature, such models could be developed for a series of related N-alkoxyindoles. These models could be used to predict various properties, such as their reaction rates with a particular reagent or their inhibitory activity against a specific enzyme. The development of a QSRR/QSAR model typically involves the steps outlined in Table 4.

Table 4: General Steps in QSRR/QSAR Model Development

| Step | Description |

| 1. Data Collection | Assemble a dataset of compounds with measured reactivity or activity data. |

| 2. Molecular Descriptor Calculation | Calculate a variety of molecular descriptors for each compound in the dataset. |

| 3. Model Building | Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed property. |

| 4. Model Validation | Assess the statistical significance and predictive power of the model using various validation techniques. |

| 5. Prediction | Use the validated model to predict the properties of new compounds. |

Structural Elucidation and Spectroscopic Analysis of 1h Indole, 1 Methoxymethoxy Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques: ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1H-Indole, 1-(methoxymethoxy)-, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are critical for assigning every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For the 1-(methoxymethoxy)indole structure, distinct signals are expected for the protons of the indole (B1671886) core and the methoxymethyl (MOM) protecting group.

Indole Protons: The aromatic region (typically δ 6.5-7.7 ppm) would display signals corresponding to the protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) allow for the assignment of H-2, H-3, H-4, H-5, H-6, and H-7.

Methoxymethyl (MOM) Group Protons: The N-CH₂-O moiety is expected to produce a characteristic singlet at approximately δ 5.3-5.7 ppm. The terminal methoxy (B1213986) group (-O-CH₃) would also yield a sharp singlet, typically further upfield around δ 3.3-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Indole Carbons: The carbon atoms of the indole ring would resonate in the aromatic region (δ 100-140 ppm).

Methoxymethyl (MOM) Group Carbons: The N-CH₂-O carbon is expected to appear around δ 75-85 ppm, while the terminal methoxy carbon (-O-CH₃) would be found further upfield, typically in the δ 55-60 ppm range.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the connectivity of the protons within the indole ring system, for instance, confirming the relationship between H-4, H-5, H-6, and H-7 on the benzene portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal for the N-CH₂-O group would show a cross-peak to its corresponding carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1H-Indole, 1-(methoxymethoxy)- This table is based on typical values for indole derivatives and methoxymethyl ethers, as specific experimental data for the target compound is not available in the search results.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Indole | H-2 | 7.0 - 7.3 | 120 - 125 |

| Indole | H-3 | 6.5 - 6.8 | 101 - 105 |

| Indole | H-4 / H-7 | 7.5 - 7.7 | 120 - 130 |

| Indole | H-5 / H-6 | 7.0 - 7.2 | 120 - 125 |

| MOM Group | N-CH₂-O | 5.3 - 5.7 (s) | 75 - 85 |

| MOM Group | O-CH₃ | 3.3 - 3.5 (s) | 55 - 60 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For 1H-Indole, 1-(methoxymethoxy)- (C₁₀H₁₁NO₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm, to confirm the molecular formula.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecular ion (M⁺·) of 1-(methoxymethoxy)indole would be observed, and its fragmentation would likely proceed through characteristic pathways:

Loss of the Methoxymethyl group: A primary fragmentation would be the cleavage of the N-CH₂ bond, leading to the loss of a methoxymethyl radical (·CH₂OCH₃, mass 45) or cation.

Formation of the Indole Cation: The most prominent peak after the molecular ion might correspond to the indole cation (m/z 117) or the indolenium cation (m/z 116) after loss of the entire N-substituent.

Further Fragmentation: The indole cation itself can undergo further fragmentation, such as the loss of HCN (mass 27), which is a characteristic fragmentation pathway for the indole ring system.

Analysis of these fragments allows chemists to piece together the molecular structure and confirm the identity of the compound.

Table 2: Predicted Key Mass Fragments for 1H-Indole, 1-(methoxymethoxy)- This table is predictive, as specific experimental data for the target compound is not available in the search results.

| m/z | Possible Fragment | Formula |

|---|---|---|

| 161 | [M]⁺· (Molecular Ion) | [C₁₀H₁₁NO₂]⁺· |

| 117 | [M - C₂H₄O]⁺· | [C₈H₇N]⁺· |

| 116 | [M - CH₃OCH₂]⁺ | [C₈H₆N]⁺ |

| 89 | [C₈H₆N - HCN]⁺ | [C₇H₅]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 1H-Indole, 1-(methoxymethoxy)-, the IR spectrum would exhibit several characteristic absorption bands:

Absence of N-H Stretch: A key feature would be the absence of a sharp N-H stretching band typically seen for unsubstituted indoles around 3400 cm⁻¹. This confirms that the indole nitrogen is substituted.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic indole ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would correspond to the C-H stretching vibrations of the methoxymethyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong C-O stretching bands are expected for the ether linkages in the methoxymethyl group, likely appearing in the 1050-1150 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands for 1H-Indole, 1-(methoxymethoxy)- This table is based on typical values for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Indole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (MOM group) |

| 1450 - 1600 | C=C Stretch | Aromatic (Indole) |

| 1050 - 1150 | C-O Stretch | Ether (MOM group) |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional structure in the solid state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound.

If a crystal structure of 1H-Indole, 1-(methoxymethoxy)- were determined, it would provide a wealth of information:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles within the molecule, confirming the geometry of the indole ring and the methoxymethyl substituent.

Conformation: The exact conformation of the methoxymethyl group relative to the indole ring would be revealed.

Crystal Packing: The arrangement of molecules within the crystal lattice would be determined, providing insight into intermolecular forces such as van der Waals interactions or potential weak C-H···π interactions that stabilize the solid-state structure.

Planarity: The planarity of the indole ring system could be definitively confirmed.

The data obtained, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, would serve as the ultimate proof of the compound's structure. However, obtaining such a crystal can be a significant challenge, and as of now, no published crystal structure for 1H-Indole, 1-(methoxymethoxy)- is available in the searched literature.

Conclusion and Future Research Perspectives in 1h Indole, 1 Methoxymethoxy Chemistry

Synthesis of Highly Functionalized Indole (B1671886) Derivatives

The synthesis of functionalized indoles is a cornerstone of modern organic chemistry, driven by the prevalence of the indole scaffold in pharmaceuticals and biologically active natural products. clockss.orgnih.govuninsubria.it The use of 1H-Indole, 1-(methoxymethoxy)- as a starting material provides a robust platform for introducing a wide array of substituents onto the indole core.

A key strategy for the functionalization of 1-(methoxymethoxy)indole is regioselective lithiation. Treatment of 1-(methoxymethoxy)indole with n-butyllithium (n-BuLi) at low temperatures, such as 0 °C, achieves a regioselective deprotonation at the C2 position. researchgate.net This lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce substituents specifically at the 2-position. researchgate.netresearchgate.net Subsequent removal of the MOM group yields 2-substituted indoles. researchgate.net This method provides a reliable route to derivatives that are not easily accessible through traditional electrophilic substitution reactions, which typically favor the C3 position.

The versatility of this approach is demonstrated by the range of electrophiles that can be employed in the reaction with 2-lithio-1-(methoxymethoxy)indole.

Table 1: Examples of Electrophiles Used in the Functionalization of 2-Lithio-1-(methoxymethoxy)indole

| Electrophile | Resulting 2-Substituent |

| Alkyl halides (e.g., CH₃I) | Methyl |

| Aldehydes (e.g., PhCHO) | Hydroxy(phenyl)methyl |

| Ketones (e.g., (CH₃)₂CO) | 1-Hydroxy-1-methylethyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., Ph₂S₂) | Phenylthio |

This method allows for the synthesis of a diverse library of 2-substituted indoles, which are valuable precursors for more complex molecular architectures.

Emerging Methodologies for Enhanced Selectivity and Efficiency

While lithiation at the C2 position is a well-established method, recent research has focused on developing new strategies for the functionalization of the indole ring with greater control over regioselectivity and improved efficiency. These emerging methodologies often leverage the unique electronic properties conferred by the N-MOM group.

One promising area is the use of transition metal-catalyzed C-H activation. nih.govthieme-connect.com By employing specific directing groups, it is possible to functionalize other positions of the indole nucleus, including the typically less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring portion. nih.gov While much of this work has been demonstrated with other N-protecting groups, the principles are applicable to 1-(methoxymethoxy)indole. The development of catalysts that can selectively activate specific C-H bonds in the presence of the N-MOM group is an active area of research.

Furthermore, multicomponent reactions (MCRs) are gaining traction as a highly efficient method for the rapid construction of complex molecular scaffolds. nih.gov Indole derivatives are excellent substrates for MCRs, and the use of 1-(methoxymethoxy)indole can facilitate the synthesis of novel, highly substituted indole structures in a single step. nih.gov These reactions offer significant advantages in terms of atom economy and step efficiency, contributing to more sustainable synthetic practices.

The deprotection of the MOM group is a critical step in the synthesis of the final indole derivatives. While acidic conditions are typically used, milder methods are continuously being developed to ensure compatibility with a wider range of functional groups. For instance, the use of reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or trifluoroacetic acid has been explored for the removal of similar N-protecting groups. clockss.org

Interdisciplinary Research Frontiers and Novel Applications in Chemical Sciences

The ability to synthesize a diverse range of functionalized indoles using 1-(methoxymethoxy)indole as a key intermediate has significant implications for various fields of chemical science. The indole motif is a privileged structure in medicinal chemistry, and novel derivatives are constantly being explored for their therapeutic potential. nih.gov

The functionalized indoles synthesized from 1-(methoxymethoxy)indole can serve as building blocks for the development of new drug candidates targeting a wide array of diseases. nih.govnih.gov For example, indole derivatives are known to exhibit anticancer, antiviral, and anti-inflammatory properties. nih.gov The strategic placement of substituents on the indole ring, facilitated by the methodologies described above, is crucial for optimizing biological activity and pharmacokinetic properties.

Beyond medicinal chemistry, functionalized indoles are finding applications in materials science. The unique photophysical properties of the indole ring make it an attractive component for organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic materials. The ability to precisely tune the electronic properties of the indole scaffold through substitution allows for the rational design of materials with desired characteristics.

Outlook for Advanced Molecular Design and Chemical Space Exploration

The continued development of synthetic methodologies centered around 1H-Indole, 1-(methoxymethoxy)- is poised to significantly impact advanced molecular design and the exploration of chemical space. nih.gov The strategic use of the MOM protecting group allows for a level of control over indole functionalization that is essential for creating molecules with novel and complex architectures.

Future research in this area will likely focus on several key aspects:

Development of Novel Catalytic Systems: The discovery of new catalysts for the site-selective C-H functionalization of 1-(methoxymethoxy)indole will be crucial for accessing previously unattainable substitution patterns. This will expand the diversity of accessible indole derivatives.

Asymmetric Synthesis: The development of enantioselective methods for the functionalization of 1-(methoxymethoxy)indole will be of paramount importance for the synthesis of chiral indole-containing molecules, which are often more potent and selective as therapeutic agents.

Integration with Automated Synthesis: The robust and reliable nature of the reactions involving 1-(methoxymethoxy)indole makes them well-suited for integration into automated synthesis platforms. This will accelerate the discovery of new bioactive molecules by enabling the rapid generation of large compound libraries.

Skeletal Diversification: Research into reactions that modify the core indole structure itself, rather than just adding substituents, will open up new avenues for molecular design. researchgate.net The stability and predictable reactivity of 1-(methoxymethoxy)indole make it an ideal starting point for exploring such skeletal diversification strategies.

Q & A

Q. What are optimal synthetic strategies for introducing methoxymethoxy groups at the 1-position of indole?

- Methodological Answer : Alkylation of 1H-indole derivatives using phase-transfer catalysts like tetrabutylammonium bromide (TBABr) in dry DMF under basic conditions (e.g., KOH) is effective. For example, 1-(4-chlorobutyl)-1H-indole was synthesized via reaction with 1-bromo-4-chlorobutane using TBABr/KOH in DMF . Alternative methods include N-alkylation with NaH in DMSO, as demonstrated for 1-(prop-2-yn-1-yl)-1H-indole (87% yield) .

Q. How can researchers ensure purity of 1-(methoxymethoxy)-1H-indole derivatives post-synthesis?

- Methodological Answer : Purification typically involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For crystalline intermediates, recrystallization from acetonitrile or methanol is recommended. In cases of persistent impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases can achieve >95% purity .

Q. What spectroscopic techniques are critical for characterizing 1-(methoxymethoxy)-1H-indole derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxymethoxy protons resonate at δ 3.5–4.0 ppm).

- HRMS : Confirms molecular weight and functional group integrity.

- FT-IR : Detects C-O-C stretching vibrations (~1100 cm⁻¹) in methoxymethoxy groups .

Advanced Research Questions

Q. How can structural ambiguities in 1-(methoxymethoxy)-1H-indole derivatives be resolved?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive. For example, XRD analysis of (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one revealed dihedral angles (21.4° and 5.1°) between aromatic rings and intramolecular hydrogen bonds (O-H···O) stabilizing the structure . Computational modeling (DFT) can complement experimental data by predicting bond lengths and angles.

Q. How do researchers address contradictory reactivity data in methoxymethoxy-indole alkylation?

- Methodological Answer : Discrepancies in reaction yields (e.g., TBABr/KOH vs. NaH/DMSO systems) may arise from solvent polarity or base strength. Systematic studies varying solvents (DMF vs. DMSO), bases (KOH vs. NaH), and catalysts (TBABr vs. crown ethers) are essential. Kinetic monitoring via in situ IR or LC-MS helps identify intermediates and optimize conditions .

Q. What strategies enhance the pharmacological potential of 1-(methoxymethoxy)-1H-indole derivatives?

- Methodological Answer : Bis-indolylalkane derivatives (e.g., 5-methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole) show antiproliferative activity against breast cancer cells. Rational design involves:

- Bioisosteric replacement : Substituting methoxymethoxy with trifluoromethoxy groups (e.g., 5-(trifluoromethoxy)-1H-indole) to improve metabolic stability .

- In vivo evaluation : Testing in STZ-induced diabetic mice models to assess anti-inflammatory and neuroprotective effects, as seen with 1-methyl-3-(phenylselanyl)-1H-indole derivatives .

Q. How can researchers leverage structure-activity relationships (SAR) for indole derivatives?

- Methodological Answer : SAR studies on 1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands highlight the importance of sulfonyl groups for binding affinity. For methoxymethoxy derivatives, systematic variation of substituent positions (e.g., 3- vs. 5-methoxy) and electronic effects (e.g., electron-withdrawing vs. donating groups) can refine target selectivity. Molecular docking with receptor crystal structures (e.g., PDB entries) validates hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.